molecular formula C20H22ClFN4O2 B10992079 4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10992079
M. Wt: 404.9 g/mol
InChI Key: MOQVJMBXMKDANH-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 3-fluorobenzylamino group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylpiperazine with 3-fluorobenzylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O2/c21-16-4-2-6-18(12-16)25-7-9-26(10-8-25)20(28)24-14-19(27)23-13-15-3-1-5-17(22)11-15/h1-6,11-12H,7-10,13-14H2,(H,23,27)(H,24,28)

InChI Key

MOQVJMBXMKDANH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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